molecular formula C13H22O2 B1584334 Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate CAS No. 57934-97-1

Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate

Cat. No. B1584334
CAS RN: 57934-97-1
M. Wt: 210.31 g/mol
InChI Key: CQHUPYQUERYPML-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate, also known as Givescone, is a chemical compound with the CAS Number: 57934-97-1 . It is used in the fragrance industry due to its complex scent profile that is floral, fruity, woody, and spicy all at the same time .


Synthesis Analysis

The synthesis of Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate is typically performed in a lab using various methods . Increasingly, renewable materials are being used in its synthesis to help preserve the earth’s natural resources .

Scientific Research Applications

Mesomorphic Properties

Ethyl esters derived from ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate have been used to study mesomorphic properties. These compounds exhibit lower nematic-isotropic transition temperatures and a narrower nematic range compared to analogous derivatives, suggesting their potential in liquid crystal research (Bezborodov & Lapanik, 1992).

Molecular Structure Studies

Research on the molecular structure of derivatives of ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate has been conducted. Single-crystal X-ray diffraction data has been pivotal in understanding their crystal and molecular structures, which is essential in the development of new compounds with specific biological activities (Kaur et al., 2012).

Synthesis Applications

This compound has been used in various synthetic applications, such as in the expedient phosphine-catalyzed annulation to synthesize tetrahydropyridines, showcasing its utility in creating complex organic molecules (Zhu, Lan, & Kwon, 2003).

Pesticide Development

Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate derivatives have been utilized in the synthesis of novel pesticides, such as Chromafenozide. This application demonstrates its role in agricultural chemistry and pest management (Yao Shan, 2011).

Antibacterial and Antifungal Agents

Novel ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates, synthesized from ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate derivatives, have shown potential as antibacterial and antifungal agents. Their efficacy against clinically isolated microorganisms highlights their significance in pharmaceutical research (Thanusu, Kanagarajan, & Gopalakrishnan, 2011).

Optical Technology

The compound and its derivatives have been studied for their ultrafast nonlinear optical properties. This research is crucial for developing organic saturable absorbers in optical technologies (Rashmi et al., 2021).

Safety And Hazards

Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate is classified as an irritant, with potential to cause irritation to skin and eyes .

properties

IUPAC Name

ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-5-10-8-7-9-13(3,4)11(10)12(14)15-6-2/h8,11H,5-7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHUPYQUERYPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CCCC(C1C(=O)OCC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052240
Record name Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate
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Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate

CAS RN

57934-97-1
Record name Ethyl 2-ethyl-6,6-dimethyl-2-cyclohexene-1-carboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclohexene-1-carboxylic acid, 2-ethyl-6,6-dimethyl-, ethyl ester
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Record name Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1052240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.455
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Record name ETHYL 2-ETHYL-6,6-DIMETHYLCYCLOHEX-2-ENE-1-CARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate
Reactant of Route 2
Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate
Reactant of Route 3
Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate
Reactant of Route 4
Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate
Reactant of Route 5
Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate
Reactant of Route 6
Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate

Citations

For This Compound
1
Citations
AM Api, F Belmonte, D Belsito… - Food and …, 2019 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. Ethyl 2-ethyl-6, 6-dimethylcyclohex-2-ene-1-carboxylate was evaluated for genotoxicity, …

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